N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide
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Overview
Description
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a steroidal alkaloid derived from the Buxus plant species, particularly Buxus hyrcana. This compound has been studied for its potential immunosuppressive properties and other biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide involves several steps, starting from the extraction of the alkaloid from the Buxus plant. The process typically includes:
Extraction: The alkaloids are extracted from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Chemical Modification: Further chemical modifications may be performed to enhance the compound’s properties.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract the alkaloids.
Purification and Isolation: Employing large-scale chromatography and crystallization techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with altered biological activities and properties.
Scientific Research Applications
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[97001,303,8
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide exerts its effects through several molecular targets and pathways:
Immunosuppressive Activity: This compound inhibits the proliferation of T-cells and the production of cytokines such as interleukin-2 and interleukin-4.
Molecular Targets: this compound binds to specific receptors on immune cells, modulating their activity and response.
Pathways Involved: The compound affects signaling pathways involved in immune response and inflammation.
Comparison with Similar Compounds
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide is unique compared to other steroidal alkaloids due to its specific biological activities and molecular structure. Similar compounds include:
Buxidin: Another steroidal alkaloid from the Buxus plant with similar immunosuppressive properties.
E-Buxenone: A structurally related compound with distinct biological activities.
This compound stands out due to its potent immunosuppressive effects and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
16974-72-4 |
---|---|
Molecular Formula |
C34H52N2O |
Molecular Weight |
504.803 |
InChI |
InChI=1S/C34H52N2O/c1-23(35(6)7)25-16-18-32(5)27-15-14-26-30(2,3)28(36(8)29(37)24-12-10-9-11-13-24)17-19-33(26)22-34(27,33)21-20-31(25,32)4/h9-13,23,25-28H,14-22H2,1-8H3/t23-,25+,26-,27-,28-,31+,32-,33+,34-/m0/s1 |
InChI Key |
FTPBKCUYPXGEQU-FKJBPBKUSA-N |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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